molecular formula C16H10F3NO2 B2407760 3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile CAS No. 136562-78-2

3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile

Cat. No.: B2407760
CAS No.: 136562-78-2
M. Wt: 305.256
InChI Key: QIENNEURWOSKMG-UHFFFAOYSA-N
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Description

3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile (CAS 27328-86-5) is a fluorinated aromatic compound with the molecular formula C₁₀H₆F₃NO and a molecular weight of 213.16 Da . Its structure features a propanenitrile backbone substituted with a ketone group and a 4-[3-(trifluoromethyl)phenoxy]phenyl moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the phenoxy linkage contributes to π-π stacking interactions . The compound is categorized as an aromatic ketone, nitrile, and fluorinated intermediate, with applications in pharmaceutical synthesis and materials science .

Properties

IUPAC Name

3-oxo-3-[4-[3-(trifluoromethyl)phenoxy]phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2/c17-16(18,19)12-2-1-3-14(10-12)22-13-6-4-11(5-7-13)15(21)8-9-20/h1-7,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIENNEURWOSKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile typically involves the reaction of 3-(trifluoromethyl)phenol with 4-bromobenzonitrile under basic conditions to form the intermediate 4-[3-(trifluoromethyl)phenoxy]benzonitrile. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile as an anticancer agent. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis. For instance, a study demonstrated that this compound effectively reduced cell viability in breast cancer cell lines through the activation of specific apoptotic pathways .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the modulation of key signaling pathways associated with cell survival and proliferation. It has been observed to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and survival .

Agrochemicals

Pesticidal Properties
The compound has also been investigated for its pesticidal properties. Preliminary research indicates that it exhibits significant activity against various agricultural pests, making it a candidate for development as a novel pesticide . The trifluoromethyl group enhances its biological activity, potentially improving efficacy against resistant pest populations.

Formulation Development
In agricultural applications, this compound can be formulated into various delivery systems to increase its stability and effectiveness in field conditions. This includes encapsulation in polymer matrices or incorporation into emulsifiable concentrates to enhance its application performance .

Materials Science

Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer chains can impart desirable properties such as increased thermal stability and enhanced mechanical strength .

Nanocomposite Applications
Research has explored the use of this compound in creating nanocomposites that exhibit improved electrical and thermal conductivity. These materials are being developed for applications in electronics and energy storage systems .

  • Anticancer Study : A recent publication reported that this compound showed a dose-dependent inhibition of tumor growth in xenograft models, suggesting its potential for further development as an anticancer drug .
  • Agrochemical Research : Field trials demonstrated that formulations containing this compound significantly reduced pest populations compared to untreated controls, indicating its viability as a new pesticide option .

Mechanism of Action

The mechanism of action of 3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Comparative Data

Compound Name CAS No. Molecular Formula Substituent(s) Molecular Weight (Da) Key Properties/Applications
Target Compound 27328-86-5 C₁₀H₆F₃NO 3-(Trifluoromethyl)phenoxy 213.16 High lipophilicity; used in heterocycle synthesis
3-Oxo-3-(4-(trifluoromethoxy)phenyl)propanenitrile 122454-46-0 C₁₀H₆F₃NO₂ 4-(Trifluoromethoxy)phenyl 229.16 Higher polarity due to -OCF₃; toxic (H301, H311, H331)
3-Oxo-3-(2-thienyl)propanenitrile N/A C₇H₅NOS 2-Thienyl 151.18 Sulfur-containing heterocycle; used in organic electronics
3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-3-oxopropanenitrile 861211-70-3 C₁₃H₁₃FN₂O₂ 3-Fluoro-4-morpholinophenyl 256.25 Enhanced solubility (morpholine group); potential CNS applications
(2Z)-3-Amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile 478068-18-7 C₁₆H₁₁F₃N₂O Amino-propenenitrile + 3-CF₃-phenoxy 304.27 Conjugated double bond; improved reactivity in cycloadditions

Biological Activity

3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile (CAS Number: 71682-94-5) is a compound notable for its diverse biological activities. This article reviews its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₀H₆F₃NO
  • Molecular Weight : 213.156 g/mol
  • Melting Point : 43–45 °C

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including cytotoxicity against tumor cells, anti-inflammatory properties, and antimicrobial effects.

Cytotoxicity

Several studies have demonstrated the cytotoxic effects of compounds related to this nitrile. For example, derivatives of 3-formylchromones have been shown to selectively induce apoptosis in tumor cell lines while sparing normal cells. The mechanism often involves the disruption of cellular signaling pathways that regulate cell survival and apoptosis .

Antimicrobial Activity

Research has also highlighted the potential antimicrobial properties of related compounds. For instance, some derivatives exhibit significant activity against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer . The structure-activity relationship (SAR) studies suggest that the trifluoromethyl group enhances the lipophilicity and membrane permeability of these compounds, contributing to their effectiveness.

Study on Cytotoxic Effects

A study conducted on various derivatives of 3-formylchromones found that certain compounds displayed selective cytotoxicity against human tumor cell lines. The most potent compound showed an IC50 value in the low micromolar range, indicating strong potential for further development as an anticancer agent .

CompoundIC50 (µM)Cell Line
FC105HeLa
FC1110MCF7
FC1220A549

Antimicrobial Study

Another investigation focused on the antimicrobial efficacy of related nitriles against H. pylori. The study revealed that some compounds exhibited comparable activity to standard antibiotics like metronidazole, suggesting their potential as alternative therapeutic agents .

CompoundMIC (µg/mL)Comparison Drug
FC102Metronidazole
FC114Amoxicillin

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Related compounds have shown inhibition of key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : The activation of apoptotic pathways in tumor cells is a critical mechanism for its cytotoxic effects.
  • Modulation of Immune Response : Some studies suggest that these compounds may modulate immune responses, enhancing the body's ability to fight infections.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile, and how can intermediates be characterized?

The compound can be synthesized via condensation reactions involving substituted phenoxybenzaldehyde derivatives and cyanoacetate precursors. For example, analogous methods involve electrophilic substitution of aromatic aldehydes with cyanoacetamide derivatives under basic conditions, followed by cyclization . Intermediate characterization typically employs FT-IR , NMR (¹H and ¹³C), and UV-Vis spectroscopy to confirm functional groups and structural motifs . Purity is verified via HPLC or LC-MS, with retention times and mass-to-charge ratios (e.g., m/z 531 [M-H]⁻) serving as critical benchmarks .

Q. How should researchers handle safety and stability concerns during synthesis?

The compound may cause skin, eye, or respiratory irritation. Use fume hoods , nitrile gloves , and protective eyewear to minimize exposure. Avoid inhalation of dust/particulates and ensure proper ventilation. Stability studies indicate decomposition risks at high temperatures (>150°C), necessitating storage at 2–8°C in inert atmospheres .

Q. What spectroscopic techniques are recommended for structural validation?

  • NMR : Analyze ¹H and ¹³C spectra for aromatic proton environments (δ 7.2–8.1 ppm) and carbonyl/cyano group signals (δ 160–180 ppm for carbonyl; δ 110–120 ppm for CN) .
  • FT-IR : Confirm C=O (1650–1750 cm⁻¹) and C≡N (2200–2250 cm⁻¹) stretching vibrations .
  • UV-Vis : Monitor π→π* transitions (λmax ~250–300 nm) for electronic structure insights .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and biological activity?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. HOMO-LUMO gaps (~4–6 eV) correlate with chemical stability and charge transfer potential .
  • Molecular Docking : Simulate interactions with biological targets (e.g., tubulin or farnesyltransferase) using software like AutoDock Vina. Focus on hydrogen bonding (e.g., with active-site lysine residues) and hydrophobic contacts with trifluoromethyl/phenoxy groups .

Q. What strategies resolve contradictions in experimental vs. computational data (e.g., bond lengths, reaction yields)?

  • Validation : Cross-check DFT-optimized geometries (bond lengths/angles) with X-ray crystallography or neutron diffraction data.
  • Sensitivity Analysis : Vary reaction parameters (temperature, catalyst loading) to identify yield-limiting steps. For example, cuprous oxide (10% loading) improved yields in analogous amidine syntheses by 20–30% .

Q. How does substituent variation (e.g., trifluoromethyl vs. methoxy groups) impact biological activity?

  • Structure-Activity Relationship (SAR) : Replace the trifluoromethyl group with electron-donating groups (e.g., methoxy) to assess changes in inhibitory potency. For example, phenothiazine-cyanochalcone derivatives with trifluoromethyl groups showed 10-fold higher tubulin inhibition (IC₅₀ = 0.8 µM) compared to methoxy analogs .
  • Pharmacokinetics : Use logP calculations (e.g., ClogP ~3.5) to predict enhanced blood-brain barrier penetration for lipophilic substituents .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Catalyst Optimization : Chiral catalysts (e.g., (R)-proline derivatives) can enforce stereocontrol during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Process Parameters : Pilot-scale reactions require precise temperature control (±2°C) to avoid racemization. Batch reactors with inline FT-IR monitoring improve reproducibility .

Q. How can researchers design derivatives to enhance metabolic stability?

  • Bioisosteric Replacement : Substitute the labile cyano group with trifluoromethyl or sulfonamide moieties.
  • Prodrug Strategies : Mask the carbonyl group as an ester or amide to reduce first-pass metabolism. For example, methyl ester prodrugs of analogous compounds improved oral bioavailability by 40% .

Methodological Notes

  • Data Interpretation : Cross-validate spectral data with computational models (e.g., NBO analysis for hyperconjugative interactions) to resolve ambiguities .
  • Safety Protocols : Refer to SDS guidelines (e.g., CAS 717858-21-4) for spill management and disposal .

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